Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is an organofluorine compound notable for its unique structure, which includes a cyano group and a trifluoromethyl group attached to a prop-1-en-2-olate moiety. Its molecular formula is and it has a molecular weight of approximately 175.15 g/mol. The compound is characterized by its high reactivity due to the presence of the enolate and cyano functionalities, making it a valuable intermediate in organic synthesis and various chemical applications .
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate can be synthesized through various methods:
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate finds applications in:
Research into the interactions of potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate with other chemical entities is essential for understanding its potential applications. Interaction studies typically focus on its reactivity with electrophiles and nucleophiles, providing insights into its utility as a synthetic intermediate. Additionally, examining its biological interactions could reveal its potential as a therapeutic agent or pesticide .
Several compounds share structural similarities with potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Fluoropentanol | Fluorinated alcohol without double bond | Less reactive compared to potassium 1-cyano compound |
| 4-Fluoropent-4-en-1-one | Oxidized form of 4-Fluoropent-4-en-1-ol | Higher oxidation state alters reactivity |
| Pent-4-en-1-ol | Non-fluorinated analog | Lacks fluorine's metabolic stability |
| Potassium trifluoroacetate | Similar trifluoromethyl group | Different functional groups lead to varied applications |
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate is distinguished by its combination of both a cyano group and a trifluoromethyl group within an enolate framework. This unique structure confers distinct chemical reactivity and physical properties that are not present in the similar compounds listed above. Its ability to participate in diverse
Transition metal catalysis offers precise control over enolate formation, particularly in stereoselective applications. For Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate, copper and palladium catalysts have been employed to mediate conjugate additions or deprotonation reactions. For example, copper(I) thiophene-2-carboxylate (CuTC) facilitates the generation of stabilized enolates through β-ketoester intermediates, which subsequently undergo cyanation and trifluoromethylation. Palladium-catalyzed cross-coupling reactions using trifluoromethyl precursors, such as trifluoromethylboronic acids, enable direct incorporation of the -CF₃ group into the enolate framework.
A critical advancement involves asymmetric catalysis, where chiral ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) induce enantioselectivity during enolate formation. This method achieves high enantiomeric excess (ee >90%) by coordinating to the metal center and directing the spatial arrangement of the substrate. Reaction conditions, including temperature (-20°C to 25°C) and solvent polarity, significantly influence catalytic efficiency.
Table 1: Transition Metal Catalysts for Enolate Formation
| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| CuTC | β-Ketoester |
The kinetic behavior of potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate in electrophilic aromatic substitution reactions demonstrates distinctive patterns that reflect the compound's unique electronic structure [9] [10]. Electrophilic aromatic substitution reactions involving this enolate follow second-order kinetics with rate law expressions showing dependence on both substrate and electrophile concentrations [21]. The general mechanism proceeds through a two-step pathway where the electrophile attacks the electron-rich enolate system, forming a carbocation intermediate followed by deprotonation to regenerate aromaticity [9] [11].
The kinetic isotope effects observed in reactions of this compound provide valuable mechanistic insights, with kinetic isotope effect values typically ranging from 1.0 to 6.1 depending on the specific reaction conditions and electrophile employed [22]. These effects confirm that proton transfer is rate-determining in many transformations of the enolate system [13] [16]. The electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the reaction kinetics by modulating the electron density at the reactive center [18] [19].
| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Kinetic Isotope Effect |
|---|---|---|---|
| Halogenation | 2.3 × 10⁻³ | 25 | 1.8 |
| Nitration | 1.7 × 10⁻⁴ | 0 | 2.4 |
| Acylation | 4.2 × 10⁻² | -10 | 3.1 |
| Alkylation | 8.9 × 10⁻³ | 25 | 2.7 |
Comparative studies reveal that the trifluoromethyl-substituted enolate exhibits enhanced reactivity compared to non-fluorinated analogues, with rate enhancements of 10-50 fold observed across various electrophilic substitution reactions [6] [22]. The autocatalytic behavior sometimes observed in these systems suggests complex mechanistic pathways involving aggregate formation and ligand exchange processes [32].
Density functional theory calculations employing B3LYP/6-311++G(2df,2pd) level of theory reveal critical insights into the charge distribution patterns within potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate [19] [20]. The quantum mechanical modeling demonstrates that the negative charge is predominantly delocalized across the enolate oxygen and the alpha carbon, with significant contributions from the pi-electron system [14] [24].
The calculated atomic charges show substantial polarization effects, with the fluorine atoms in the trifluoromethyl group bearing partial negative charges of approximately -0.15 to -0.20 atomic units [25]. The cyano carbon exhibits a significant positive charge of +0.45 atomic units, reflecting the strong electron-withdrawing nature of this functional group [19]. The enolate oxygen carries the highest negative charge density at -0.68 atomic units, consistent with its role as the primary nucleophilic center [24].
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the enolate system with significant contributions from the oxygen lone pairs and the pi-electron density [19]. The lowest unoccupied molecular orbital exhibits strong mixing between the cyano pi-star system and the sigma-star orbitals of the carbon-fluorine bonds [20]. This orbital arrangement facilitates electron transfer processes and explains the enhanced reactivity observed experimentally [14].
| Atomic Position | Calculated Charge (atomic units) | Electron Density (e/ų) |
|---|---|---|
| Enolate Oxygen | -0.68 | 2.34 |
| Alpha Carbon | -0.23 | 1.87 |
| Cyano Carbon | +0.45 | 1.12 |
| Cyano Nitrogen | -0.31 | 2.01 |
| Trifluoromethyl Carbon | +0.52 | 1.08 |
| Fluorine (average) | -0.18 | 2.78 |
The quantum mechanical calculations predict significant charge separation in the ground state, with an estimated dipole moment of 8.4 Debye [19]. This substantial polarity contributes to the compound's high reactivity and explains its preference for polar reaction media [14] [20]. Time-dependent density functional theory calculations indicate that electronic transitions occur primarily within the enolate pi-system, with charge transfer character from the enolate to the electron-withdrawing substituents [14].
The conjugated system in potassium;1-cyano-3,3,3-trifluoroprop-1-en-2-olate experiences significant electronic modulation from both the cyano and trifluoromethyl substituents [18] [19]. The extended conjugation between the enolate pi-system and the cyano group creates a highly polarized molecular framework that influences both reactivity and selectivity patterns [16] [18]. Steric effects play a crucial role in determining the accessibility of the reactive sites, with the bulky trifluoromethyl group providing directional control in substitution reactions [27].
Electronic effects dominate the reactivity profile, with the electron-withdrawing substituents stabilizing the enolate through both inductive and resonance mechanisms [18]. The cyano group participates directly in the conjugated system, extending the pi-electron delocalization and lowering the energy of the lowest unoccupied molecular orbital [19] [20]. This stabilization effect enhances the nucleophilicity of the enolate oxygen while simultaneously activating the system toward electrophilic attack [16].
The trifluoromethyl group exerts its influence primarily through inductive electron withdrawal, with calculated Hammett sigma values indicating strong electron-withdrawing character [28]. This electronic perturbation affects the entire conjugated system, altering bond lengths and electron densities throughout the molecular framework [19]. Experimental studies demonstrate that the presence of both electron-withdrawing groups results in enhanced acidity of the parent ketone, with measured pKa values approximately 3-4 units lower than analogous non-fluorinated compounds [18].
| Substituent Effect | Electronic Parameter | Measured Value |
|---|---|---|
| Cyano Group Resonance | Pi-electron donation | -0.34 eV |
| Trifluoromethyl Inductive | Sigma inductive | +0.52 |
| Combined Effect | Total stabilization | -2.8 kcal/mol |
| Conjugation Length | Effective pi-system | 4.2 Å |
Steric hindrance analysis reveals that the trifluoromethyl group creates a cone of exclusion with an estimated cone angle of 118 degrees [27]. This steric bulk influences the approach trajectories of incoming electrophiles and contributes to the observed regioselectivity patterns in substitution reactions [29]. The cyano group, being linear and relatively compact, provides minimal steric interference but maximizes electronic communication with the enolate system [18] [19].
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate serves as a crucial synthetic intermediate in the construction of polyfluorinated aromatic systems through various catalytic methodologies. The compound's unique structural features, combining both cyano and trifluoromethyl functionalities within an enolate framework, make it particularly valuable for accessing complex fluorinated aromatic architectures [1].
Friedel-Crafts Cyclization Approaches
The utilization of aluminum-based Lewis acids has proven highly effective for promoting Friedel-Crafts cyclization reactions involving potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate derivatives. These reactions proceed through electrophilic activation of the enolate system, enabling the formation of pinpoint-fluorinated polycyclic aromatic hydrocarbons with excellent regioselectivity. Research has demonstrated that reactions conducted under elevated temperatures with aluminum trichloride or related Lewis acids can achieve yields ranging from 54% to 88%, with the cyano group serving as an electron-withdrawing activator [1].
Palladium-Catalyzed Ring Formation
Advanced palladium-catalyzed methodologies have emerged as particularly powerful tools for constructing vicinal-difluorinated phenacenes and related polyfluorinated aromatic systems. The use of palladium dichloride in combination with silver bis(trifluoromethanesulfonyl)imide as co-catalyst, conducted in hexafluoroisopropanol solvent, enables the formation of complex multi-ring fluorinated systems. These processes have demonstrated remarkable synthetic utility, with gram-scale synthesis being achievable under optimized conditions, yielding products in the 50-85% range [1].
Metal-Catalyzed Construction Methodologies
Indium-catalyzed cyclization reactions represent another important synthetic pathway for accessing ring-fluorinated heterocyclic compounds. These transformations typically operate under milder reaction conditions compared to traditional Friedel-Crafts processes, making them particularly attractive for substrates bearing sensitive functional groups. The methodology shows broad tolerance for various substituents and can accommodate diverse aromatic scaffolds [1].
The synthetic versatility of potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate in polyfluorinated aromatic system construction is further enhanced by its compatibility with side-chain fluorinated polymer precursor synthesis. These applications demonstrate the compound's utility in accessing fluorinated polymer building blocks through scalable polymerization processes [2].
Potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate plays a significant role in advancing catalytic asymmetric fluorination methodologies, particularly through its participation in sophisticated dual catalytic systems and chiral catalyst frameworks [3] [4] [5].
Chiral Phosphate Catalysis Systems
The implementation of chiral phosphate catalysts in combination with electrophilic fluorinating reagents such as Selectfluor has revolutionized asymmetric fluorination approaches. These systems operate through chiral anion phase-transfer catalysis mechanisms, where the chiral phosphate anion facilitates the formation of soluble, enantioenriched fluorinating species. Research has shown that alkenes bearing appropriate directing groups can be fluorinated with enantioselectivities reaching 85-99% and diastereoselectivities exceeding 20:1 [3] [4].
Dual Catalytic Approaches
The development of dual catalysis systems represents a particularly innovative application area where potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate derivatives participate in complex transformations. These systems typically involve the simultaneous activation of both electrophilic fluorinating reagents and nucleophilic substrates through independent catalytic cycles. Palladium-based systems combined with chiral ligands have demonstrated exceptional performance in the asymmetric fluorination of α-branched cyclohexanones, achieving enantioselectivities of 70-95% with good to excellent diastereoselectivities [6].
Organocatalytic Fluorination Methods
The use of organocatalysts, particularly cinchona alkaloid derivatives, has proven highly effective for asymmetric fluorination reactions involving carbonyl compounds related to potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate. These transformations typically proceed under mild conditions at room temperature, delivering excellent enantioselectivities in the range of 85-93%. The methodology demonstrates particular utility for constructing quaternary fluorinated stereocenters, which are challenging to access through alternative synthetic approaches [6] [7].
Advanced Catalyst Systems
Nickel-based catalytic systems employing BINAP ligands have shown remarkable effectiveness in the asymmetric fluorination of aryl acetic acid derivatives. These systems operate under moderately elevated temperatures and can achieve enantioselectivities of 75-88% over extended reaction periods. The methodology represents an important advance in the fluorination of less acidic substrates, expanding the scope of accessible fluorinated products [8].
The application of potassium 1-cyano-3,3,3-trifluoroprop-1-en-2-olate in trifluoromethyl-substituted heterocycle synthesis represents one of the most important and rapidly developing areas of organofluorine chemistry [9] [10] [11].
Five-Membered Heterocycle Construction
The synthesis of trifluoromethyl-substituted five-membered heterocycles, including oxazoles, thiazoles, and imidazoles, has been significantly advanced through the use of specialized synthetic methodologies. Rhodium and copper-catalyzed carbene insertion reactions using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a key intermediate have proven particularly effective. These transformations proceed through highly selective pathways, delivering trifluoromethyl-oxazoles in yields of 65-85% with excellent functional group tolerance [10].
Metal-catalyzed coupling approaches utilizing Togni's reagent in combination with copper acetate have enabled efficient access to trifluoromethyl-imidazoles under mild reaction conditions. These methodologies demonstrate broad substrate scope and can accommodate various aromatic and heteroaromatic coupling partners, typically yielding products in the 55-80% range [12].
Six-Membered Ring Systems
The construction of trifluoromethyl-pyridines represents a particularly important application area, given the significant role these compounds play in agrochemical and pharmaceutical applications. Vapor-phase fluorination methodologies using iron fluoride catalysts at elevated temperatures have proven industrially viable for large-scale synthesis. These processes can achieve yields of 60-85% and demonstrate excellent scalability for commercial production [11].
Alternative synthetic approaches involving the construction of pyridine rings from trifluoromethyl-containing building blocks have shown particular promise for accessing substituted trifluoromethyl-pyridine derivatives. These methodologies often employ multi-step synthetic sequences but offer superior functional group compatibility and regiocontrol [11].
Medium-Sized Ring Formation
Recent advances in palladium-catalyzed ring expansion processes have enabled access to difluoromethylene-lactones with 9- to 11-membered rings. These transformations utilize specialized zwitterion precursors and proceed through carbon-nitrogen bond-cleaving ring expansion mechanisms. While yields are typically moderate (45-75%), the methodology provides unique access to medium-sized fluorinated heterocycles that are difficult to construct through alternative approaches [13].
Advanced Heterocyclic Systems
The synthesis of trifluoromethyl-indoles has been achieved through electrophilic trifluoromethylation methodologies employing trimethylsilyl triflate in combination with Togni's reagent. These reactions demonstrate remarkable regioselectivity and can achieve yields ranging from 47% to 97% depending on the substitution pattern of the indole substrate. The methodology has been successfully applied to both simple and complex indole derivatives, making it particularly valuable for medicinal chemistry applications [12].
Carbo-trifluoromethylation approaches have proven effective for accessing more complex heterocyclic architectures through alkene functionalization strategies. These methodologies typically employ copper iodide in combination with Togni's reagent and can selectively deliver carbo-trifluoromethylation products rather than competing allylic trifluoromethylation pathways [12].